N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide
CAS No.: 354126-20-8
Cat. No.: VC8267809
Molecular Formula: C26H22ClN3O3S2
Molecular Weight: 524.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 354126-20-8 |
|---|---|
| Molecular Formula | C26H22ClN3O3S2 |
| Molecular Weight | 524.1 g/mol |
| IUPAC Name | N-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(morpholine-4-carbonyl)benzamide |
| Standard InChI | InChI=1S/C26H22ClN3O3S2/c27-18-7-5-17(6-8-18)16-34-26-29-22-10-9-19(15-23(22)35-26)28-24(31)20-3-1-2-4-21(20)25(32)30-11-13-33-14-12-30/h1-10,15H,11-14,16H2,(H,28,31) |
| Standard InChI Key | GMOURXCDGUPWHH-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)Cl |
| Canonical SMILES | C1COCCN1C(=O)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)Cl |
Introduction
Synthesis and Preparation
The synthesis of such a compound would typically involve multiple steps, including:
-
Formation of the Benzothiazole Ring: This might involve condensation reactions between appropriate precursors.
-
Introduction of the Morpholine Moiety: This could be achieved through amide coupling reactions.
-
Attachment of the Chlorobenzyl Group: This might involve nucleophilic substitution or other cross-coupling reactions.
Potential Biological Activities
Compounds with similar structures have been studied for various biological activities, including:
-
Antimicrobial Properties: Benzothiazoles are known for their antimicrobial effects.
-
Anticancer Activities: Some benzamides have shown promise in cancer research.
-
Neuroprotective Effects: Morpholine-containing compounds have been explored for neuroprotective properties.
Data Table: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Biological Activity |
|---|---|---|---|
| N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide | C26H22ClN3O3S2 | 524.1 g/mol | Antimicrobial, Anticancer |
| 2-Chloro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide | C22H15ClN2OS | - | Antimicrobial |
| N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide | - | - | Potential Antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume